molecular formula C17H22N2O2S B1424685 N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine CAS No. 1220039-25-7

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine

Cat. No. B1424685
CAS RN: 1220039-25-7
M. Wt: 318.4 g/mol
InChI Key: NIVWFDMTJBSKQT-UHFFFAOYSA-N
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Description

“N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine” is a chemical compound with the molecular formula C17H22N2O2S . It is used in organic synthesis and is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The molecular weight of “N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine” is 318.43 . The exact structure of this compound is not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Electrochemical and Chemical Synthesis of Sulfonamide Derivatives : The compound N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine can be involved in the synthesis of various sulfonamide derivatives. Research has shown that the electrochemical oxidation of similar compounds in the presence of arylsulfinic acids can lead to the formation of N,N-diarylsulfonyl and N-arylsulfonyl-3-arylsulfonyl derivatives (Khazalpour & Nematollahi, 2015).

Biological Activity and Applications

  • Synthesis and Biological Activity : This compound can be a precursor for synthesizing biologically active 1H-1,4-diazepines with potential antimicrobial, antifungal, and anthelmintic activity. The process involves heterocyclization reactions indicating the compound's significance in medicinal chemistry (Saingar, Kumar & Joshi, 2011).

Catalytic Applications

  • Catalysis for Synthesis : The compound is potentially useful in catalysis for the synthesis of other complex molecules. For instance, certain derivatives have been identified as effective catalysts for synthesizing benzimidazoles and benzodiazepines, showcasing the compound's utility in facilitating complex chemical reactions (Ghorbani-Vaghei & Veisi, 2010).

Inclusion Compounds and Structural Studies

  • Formation of Inclusion Compounds : Derivatives of the compound can form complex structures like channel inclusion compounds, where they crystallize in specific systems, hosting other molecules. This property is crucial for studying molecular interactions and designing materials with specific properties (Sheynin et al., 2006).

Biochemical Interactions and Potential Therapeutics

  • Biochemical and Therapeutic Applications : Certain derivatives have shown significant interactions with biological receptors like the calcium-sensing receptor (CaSR), indicating potential therapeutic applications, particularly in treating conditions related to calcium homeostasis (Dauban et al., 2000).

Safety and Hazards

This compound should be handled with care. Some general safety measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .

properties

IUPAC Name

1-N-benzyl-1-N-ethyl-4-ethylsulfonylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-3-19(13-14-8-6-5-7-9-14)15-10-11-17(16(18)12-15)22(20,21)4-2/h5-12H,3-4,13,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVWFDMTJBSKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)S(=O)(=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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